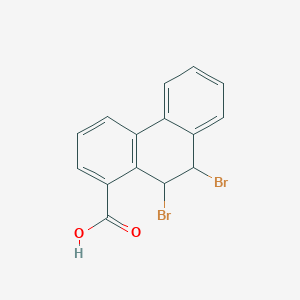
9,10-Dibromo-9,10-dihydrophenanthrene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dibromo-9,10-dihydrophenanthrene-1-carboxylic acid is an organic compound that belongs to the class of phenanthrene derivatives. This compound is characterized by the presence of two bromine atoms at the 9 and 10 positions of the phenanthrene ring, along with a carboxylic acid group at the 1 position. Phenanthrene derivatives are known for their diverse applications in organic synthesis, materials science, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dibromo-9,10-dihydrophenanthrene-1-carboxylic acid typically involves the bromination of 9,10-dihydrophenanthrene followed by carboxylation. One common method includes the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) to achieve bromination at the 9 and 10 positions. The resulting dibromo compound is then subjected to carboxylation using carbon dioxide (CO2) under high pressure and temperature conditions to introduce the carboxylic acid group at the 1 position .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient bromination and carboxylation. The use of automated reactors and precise control of reaction conditions can enhance yield and purity. Additionally, solvent selection and purification steps are crucial to obtaining high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
9,10-Dibromo-9,10-dihydrophenanthrene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can convert the dibromo groups to hydrogen atoms, yielding 9,10-dihydrophenanthrene-1-carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Phenanthrenequinone derivatives.
Reduction: 9,10-Dihydrophenanthrene-1-carboxylic acid.
Substitution: Various substituted phenanthrene derivatives depending on the nucleophile used.
Scientific Research Applications
9,10-Dibromo-9,10-dihydrophenanthrene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 9,10-Dibromo-9,10-dihydrophenanthrene-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and carboxylic acid group play crucial roles in binding to these targets, leading to various biological effects. The compound may inhibit enzyme activity or modulate receptor signaling pathways, resulting in its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydrophenanthrene: Lacks the bromine atoms and carboxylic acid group, making it less reactive.
9,10-Dioxo-9,10-dihydrophenanthrene-3-carboxylic acid: Contains a dioxo group instead of dibromo, leading to different reactivity and applications.
Phenanthrenequinone: An oxidized form of phenanthrene with distinct chemical properties.
Uniqueness
9,10-Dibromo-9,10-dihydrophenanthrene-1-carboxylic acid is unique due to the presence of both bromine atoms and a carboxylic acid group, which confer specific reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
26687-68-3 |
|---|---|
Molecular Formula |
C15H10Br2O2 |
Molecular Weight |
382.05 g/mol |
IUPAC Name |
9,10-dibromo-9,10-dihydrophenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C15H10Br2O2/c16-13-10-5-2-1-4-8(10)9-6-3-7-11(15(18)19)12(9)14(13)17/h1-7,13-14H,(H,18,19) |
InChI Key |
DTEGOPXOPWQGCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3=C(C(C(C2=C1)Br)Br)C(=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



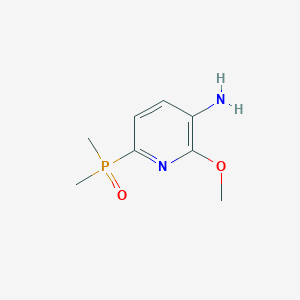
![Ethanone, 1-[2-(phenylthio)-3-cyclohexen-1-yl]-](/img/structure/B13997985.png)

![N-[4-(2-acetyl-1-methylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide](/img/structure/B13997993.png)


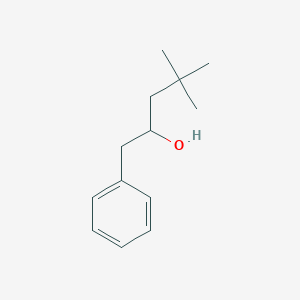
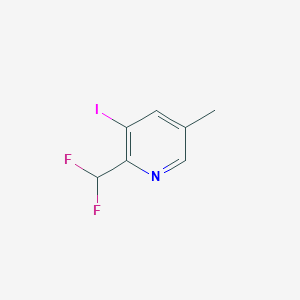
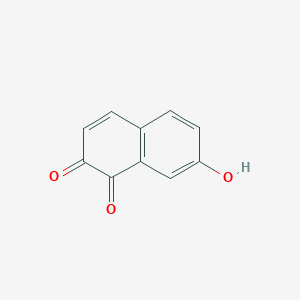
![6-amino-5-[(3,4-dichlorophenyl)methylideneamino]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B13998016.png)
![4-[Bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane](/img/structure/B13998017.png)
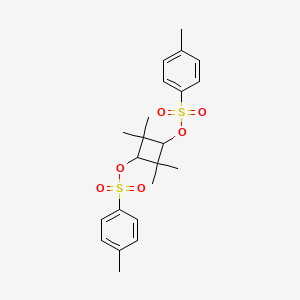
![4-[Bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane](/img/structure/B13998034.png)
